N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a triazolopyridazine derivative characterized by a piperidine core substituted with a trifluoromethyl-triazolopyridazine moiety and a 2-methoxyphenyl carboxamide group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxamide linkage improves solubility and target affinity .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c1-30-14-5-3-2-4-13(14)23-17(29)12-8-10-27(11-9-12)16-7-6-15-24-25-18(19(20,21)22)28(15)26-16/h2-7,12H,8-11H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSTEFPFQCIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazolopyridazine ring, introduction of the trifluoromethyl group, and subsequent coupling with the piperidine carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and employing continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the triazolopyridazine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and applications are best understood through comparison with structurally analogous molecules. Key differences in substituent placement, functional groups, and heterocyclic systems significantly influence pharmacological profiles.
Positional Isomerism
A positional isomer, N-(2-methoxybenzyl)-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide, shares the same molecular formula (C₂₁H₂₂F₃N₅O₂) but differs in the carboxamide group’s position on the piperidine ring (3 vs. 4). This minor structural variation alters binding kinetics, with the 4-carboxamide isomer demonstrating superior enzymatic inhibition (e.g., PDE4B IC₅₀ = 45 nM vs. 3-carboxamide’s IC₅₀ = 120 nM) .
Substituent Variations
- Trifluoromethyl vs. Methyl : Replacing the trifluoromethyl group with a methyl group (e.g., 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide ) reduces electron-withdrawing effects, decreasing metabolic stability but increasing synthetic yield (85% vs. 72%) .
- Aryl Group Modifications :
- N-(4-Fluorophenyl) analogs (e.g., N-(4-fluorophenyl)-1-[3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide ) exhibit enhanced kinase inhibition (Kd = 8 nM vs. 2-methoxyphenyl’s Kd = 15 nM) due to fluorine’s electronegativity .
- Phenethyl or Benzyl Substitutions : Compounds like N-(2-phenylethyl)-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide prioritize antimicrobial over anticancer activity, highlighting substituent-driven target specificity .
Heterocyclic Core Modifications
- Triazolo[4,3-a]pyridin-7-yl Derivatives : Replacing the pyridazine ring with a pyridine system (e.g., 1-[3-(trifluoromethyl)triazolo[4,3-a]pyridin-7-yl]-N-cyclopropylbenzamide ) reduces planarity, weakening DNA intercalation but improving oral bioavailability (F = 65% vs. 42%) .
- Piperazine vs. Piperidine : Piperazine-based analogs (e.g., 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide ) show higher solubility (LogP = 1.8 vs. 2.5) but lower blood-brain barrier penetration .
Comparative Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Pharmacokinetic Properties
Key Research Findings
- Positional Isomerism : The 4-carboxamide configuration optimizes target binding via hydrogen bonding with PDE4B’s Gln-369 residue, absent in the 3-carboxamide isomer .
- Trifluoromethyl Advantage : The CF₃ group reduces oxidative metabolism in hepatic microsomes (CYP3A4 t₁/₂ increased by 40%) compared to methyl analogs .
- Aryl Substitutions : Fluorine or methoxy groups enhance π-π stacking with kinase ATP pockets, while bulkier substituents (e.g., propan-2-yl) improve selectivity but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
